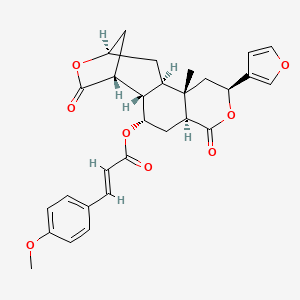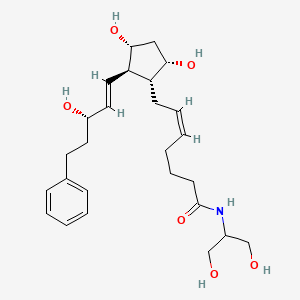
Dibenzyl 9-Desmethyl D,L-Stepholidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also known by other names, including 2,10-Dibenzyloxy-9-hydroxy-3-methoxyberbine and 5,8,13,13a-tetrahydro-3-methoxy-2,10-bis(phenylmethoxy)-6H-dibenzo[a,g]quinolizin-9-ol .
Dibenzyl 9-Desmethyl D,L-Stepholidine: is a chemical compound with the molecular formula C32H31NO4 and a molecular weight of 493.59 g/mol
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for preparing Dibenzyl 9-Desmethyl D,L-Stepholidine are not readily available in the search results.
- it is likely that researchers have developed synthetic methods for its production in the laboratory.
Chemical Reactions Analysis
- The compound may undergo various types of reactions typical for alkaloids and related compounds.
- Potential reactions include oxidation, reduction, substitution, and cyclization.
- Common reagents used in these reactions would depend on the specific synthetic pathway employed.
- The major products formed from these reactions would also vary based on the reaction conditions.
Scientific Research Applications
- Dibenzyl 9-Desmethyl D,L-Stepholidine has been studied for its potential applications in various fields:
Chemistry: Its unique structure makes it an interesting target for synthetic chemists exploring novel reactions or methodologies.
Biology: Investigations into its biological activity may reveal additional therapeutic applications.
Industry: While not widely used industrially, its potential medicinal properties could drive further interest.
Mechanism of Action
- The exact mechanism by which Dibenzyl 9-Desmethyl D,L-Stepholidine exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways related to neuronal function or signaling.
Comparison with Similar Compounds
- Unfortunately, there is limited information available on similar compounds directly comparable to Dibenzyl 9-Desmethyl D,L-Stepholidine.
- Researchers may compare it to other alkaloids or structurally related molecules to understand its uniqueness better.
Properties
IUPAC Name |
3-methoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31NO4/c1-35-30-17-25-14-15-33-19-27-24(12-13-29(32(27)34)36-20-22-8-4-2-5-9-22)16-28(33)26(25)18-31(30)37-21-23-10-6-3-7-11-23/h2-13,17-18,28,34H,14-16,19-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDSNYMMIOETRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675821 |
Source


|
| Record name | 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62744-16-5 |
Source


|
| Record name | 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)
![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)
![benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate](/img/structure/B563744.png)
